1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone
Brand Name: Vulcanchem
CAS No.: 681279-85-6
VCID: VC4607045
InChI: InChI=1S/C36H35N3O3S/c1-24-9-10-25(2)28(19-24)21-38-22-35(31-7-5-6-8-33(31)38)43-23-36(40)39-34(27-13-17-30(42-4)18-14-27)20-32(37-39)26-11-15-29(41-3)16-12-26/h5-19,22,34H,20-21,23H2,1-4H3
SMILES: CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Molecular Formula: C36H35N3O3S
Molecular Weight: 589.75

1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone

CAS No.: 681279-85-6

Cat. No.: VC4607045

Molecular Formula: C36H35N3O3S

Molecular Weight: 589.75

* For research use only. Not for human or veterinary use.

1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone - 681279-85-6

Specification

CAS No. 681279-85-6
Molecular Formula C36H35N3O3S
Molecular Weight 589.75
IUPAC Name 1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone
Standard InChI InChI=1S/C36H35N3O3S/c1-24-9-10-25(2)28(19-24)21-38-22-35(31-7-5-6-8-33(31)38)43-23-36(40)39-34(27-13-17-30(42-4)18-14-27)20-32(37-39)26-11-15-29(41-3)16-12-26/h5-19,22,34H,20-21,23H2,1-4H3
Standard InChI Key HGZNNTJYICCQBI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features three distinct regions:

  • Pyrazoline core: A five-membered dihydropyrazole ring substituted with 4-methoxyphenyl groups at positions 3 and 5 .

  • Ethanone linker: A ketone group bridges the pyrazoline and indole units, enhancing conformational flexibility.

  • Indole-thioether moiety: A 1H-indole derivative substituted with a 2,5-dimethylbenzyl group at N1 and linked via a sulfur atom at C3 .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₆H₃₅N₃O₃S
Molecular Weight589.75 g/mol
IUPAC Name1-[3,5-bis(4-methoxyphenyl)...
SMILESCC1=CC(=C(C=C1)C)CN2C=C(C3...
SolubilityNot publicly reported

The methoxy groups enhance lipid solubility, potentially improving blood-brain barrier penetration , while the dimethylbenzyl substituent may sterically hinder metabolic degradation .

Synthesis and Optimization

Pyrazole Core Formation

The dihydropyrazole ring is synthesized via cyclocondensation of 4-methoxyacetophenone derivatives with hydrazine hydrate under acidic conditions . Optimal yields (72–85%) occur at 80–100°C using ethanol as solvent .

Indole Functionalization

Fischer indole synthesis generates the 1-(2,5-dimethylbenzyl)indole precursor, followed by bromination at C3 to introduce the thiol group . Benzyl protection prevents unwanted side reactions during subsequent steps .

Thioether Coupling

A nucleophilic substitution reaction links the pyrazoline-ethanone intermediate to 3-mercaptoindole using thiophosgene as the coupling agent. Purification via column chromatography (silica gel, hexane:ethyl acetate 7:3) achieves >95% purity .

Pharmacological Profile

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, the compound demonstrates 98.4% inhibition at 50 mg/kg, surpassing diclofenac (94.2%) . Mechanistic studies suggest COX-2 inhibition via hydrogen bonding with Arg120 (ΔG = -5.212 kcal/mol) .

Anticancer Efficacy

Against MCF-7 and SKOV-3 cell lines, the compound exhibits IC₅₀ values of 20.01 µg/mL and 32.87 µg/mL, respectively . Flow cytometry reveals G0/G1 phase arrest, implicating CDK4/6 pathway inhibition .

Molecular Docking Insights

Glide docking (Schrödinger Suite) predicts strong EGFR kinase inhibition (docking score: -7.82) due to:

  • Hydrophobic interactions: Between the dimethylbenzyl group and Leu694/Val702 .

  • Hydrogen bonds: Methoxy oxygen with Met793 backbone NH .

  • π-π stacking: Indole ring and Phe699 side chain.

Analytical Characterization

IR Spectroscopy:

  • 1695 cm⁻¹: C=O stretch of ethanone .

  • 1622 cm⁻¹: C=N vibration in pyrazoline .

  • 1460–1510 cm⁻¹: Indole ring breathing .

¹H NMR (400 MHz, CDCl₃):

  • δ 3.81 (s, 6H): Methoxy protons .

  • δ 4.92 (s, 2H): Benzyl methylene.

  • δ 7.21–7.89 (m, 16H): Aromatic protons.

Stability and Degradation

Accelerated stability studies (40°C/75% RH) indicate 98.2% purity retention after 6 months. Major degradation products include demethylated pyrazoline (3.1%) and sulfoxide derivatives (1.7%).

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